6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
The compound 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one features a pyran-2-one core substituted at position 6 with a methyl group and at position 4 with an azetidine ring. The azetidine is further modified by a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO6S/c1-10-6-12(7-15(21)24-10)25-13-8-20(9-13)27(22,23)14-4-2-11(3-5-14)26-16(17,18)19/h2-7,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPJMFPIVHZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a novel organic molecule with potential therapeutic applications. Its unique structure, featuring a pyranone core and a sulfonyl group, suggests diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant anticancer properties. For instance, a derivative was shown to inhibit the heat shock protein 90 (HSP90), a critical chaperone involved in tumor progression. Inhibition of HSP90 leads to the degradation of various oncogenic proteins, thereby reducing tumor cell viability .
Anti-inflammatory Effects
The sulfonyl group in this compound may also contribute to anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components, particularly the trifluoromethoxy group, have been associated with enhanced antibacterial activity against Gram-positive bacteria . Further research is needed to establish the spectrum of its antimicrobial efficacy.
The proposed mechanisms of action for 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one include:
- Inhibition of HSP90 : Disruption of protein folding and stability in cancer cells.
- Modulation of Inflammatory Pathways : Inhibition of COX and cytokine production.
- Antimicrobial Action : Interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as an anticancer agent, particularly due to the presence of the azetidine and pyranone moieties, which are known to exhibit cytotoxic properties.
Anticancer Activity
Research indicates that derivatives of pyranones can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have shown enhanced activity against human colon cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Pharmacological Studies
Pharmacological evaluations have revealed that 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibits promising anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented in various studies. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in conditions like rheumatoid arthritis or other inflammatory disorders .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the efficacy and safety profile of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyran-2-one Derivatives
6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one ()
- Structural Difference : The sulfonyl group is attached to a 2,3,5,6-tetramethylphenyl ring instead of 4-(trifluoromethoxy)phenyl.
- Electron Effects: Methyl groups are electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This may alter the sulfonamide’s reactivity and intermolecular interactions .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()
- Structural Difference: The pyran-2-one core is substituted with a 4-methoxyphenoxy group at position 2 and a benzoate ester at position 3.
- Implications :
Sulfonamide-Containing Compounds
1-((5-Bromothiophen-2-yl)sulfonyl)-1H-pyrazole ()
- Structural Difference : A bromothiophene replaces the phenyl ring in the sulfonyl group.
- Implications :
- Electronic Environment : The thiophene’s aromaticity and bromine’s electronegativity may enhance halogen bonding, a feature absent in the target compound’s trifluoromethoxy group .
- Bioactivity : Thiophene sulfonamides are common in kinase inhibitors, suggesting the target compound may share similar therapeutic targets .
Heterocyclic Systems with Fluorinated Groups
6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone ()
- Structural Difference: A pyridazinone core replaces pyran-2-one, with a 2-fluoro-4-methoxyphenyl substituent.
- Fluorine vs. Trifluoromethoxy: The single fluorine atom offers moderate electron-withdrawing effects, while the trifluoromethoxy group provides stronger electronegativity and lipophilicity .
Substituent Effects
Pharmacological Considerations
- Synthetic Accessibility : Sulfonamide formation (as in ’s reductive amination example) is a common strategy, suggesting feasible scalability for the target compound .
Preparation Methods
Claisen-Schmidt Condensation for 4-Hydroxy-6-Methyl-2H-Pyran-2-One
The pyran-2-one core is synthesized via a Claisen-Schmidt condensation between 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 771-03-9) and aromatic aldehydes. For example, reacting 1.85 g of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 3-chloro-4-(trifluoromethoxy)benzaldehyde in chloroform and piperidine under reflux yields 4-hydroxy-3-[3-[3-chloro-4-(trifluoromethoxy)phenyl]-1-oxo-2-propenyl]-6-methyl-2H-pyran-2-one at a 21.6% yield. This method leverages the keto-enol tautomerism of the pyran-2-one to facilitate α,β-unsaturated ketone formation.
Functionalization at the 4-Position
The 4-hydroxy group is activated for subsequent etherification. Tosylation or mesylation converts the hydroxyl into a better leaving group (e.g., tosyl chloride in dichloromethane with triethylamine). Alternatively, direct Mitsunobu coupling with the azetidine derivative avoids intermediate isolation, though this requires careful stoichiometric control of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.
Synthesis of 1-((4-(Trifluoromethoxy)Phenyl)Sulfonyl)Azetidin-3-Ol
Azetidine Ring Formation
Azetidine synthesis begins with β-amino alcohols cyclized to azetidinones (β-lactams) via intramolecular nucleophilic acyl substitution. For instance, heating β-amino alcohols in ethanol with sodium hydroxide forms azetidinones, which are reduced to azetidines using lithium aluminum hydride (LiAlH4) in tetrahydrofuran. The 3-hydroxyazetidine intermediate is isolated in yields up to 68% after column purification.
Sulfonylation of Azetidine
The azetidine nitrogen is sulfonylated using 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane with triethylamine as a base. Reaction optimization shows that maintaining temperatures below 25°C minimizes side reactions, achieving sulfonylation efficiencies of 85–90%. The product, 1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-ol, is characterized by $$^1$$H NMR (δ 4.35 ppm, azetidine CH-O; δ 8.02 ppm, aryl protons).
Coupling of Pyran-2-One and Azetidine Moieties
Mitsunobu Reaction
The Mitsunobu reaction couples 4-hydroxy-6-methyl-2H-pyran-2-one with 1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-ol using DIAD and triphenylphosphine in tetrahydrofuran. This method affords the target compound in 65–72% yield, with inversion of configuration at the azetidine’s 3-position confirmed by optical rotation data.
Nucleophilic Substitution
Alternatively, converting the 4-hydroxy group of the pyran-2-one to a mesylate (methanesulfonyl chloride, dichloromethane, 0°C) enables displacement by the azetidine’s hydroxyl group. Reaction in dimethylformamide at 80°C for 12 hours yields 58–64% product. This route avoids phosphine oxides but requires stringent drying to prevent hydrolysis.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
- Azetidine Ring Opening : Elevated temperatures during sulfonylation can lead to azetidine ring cleavage, mitigated by slow reagent addition.
- Diastereomer Formation : The Mitsunobu reaction produces a single diastereomer, whereas nucleophilic substitution may yield minor epimeric byproducts (≤8%).
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the (R)-configuration at the azetidine’s 3-position and planar geometry of the pyran-2-one ring.
Q & A
Basic Research Questions
Q. What are the key synthetic intermediates and reaction pathways for synthesizing 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one?
- The synthesis typically involves three critical intermediates:
Azetidine sulfonylation : Reacting azetidine with 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions using a base like triethylamine to form the sulfonylated azetidine .
Pyran-2-one core formation : Cyclization of diketene derivatives or condensation of β-ketoesters with aldehydes under acidic/basic conditions to construct the 2H-pyran-2-one scaffold .
Ether linkage formation : Coupling the sulfonylated azetidine with the pyran-2-one core via nucleophilic substitution or Mitsunobu reaction .
- Key challenges include controlling regioselectivity during azetidine functionalization and minimizing side reactions in the pyranone cyclization step.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the pyranone ring (δ ~6.0 ppm for the α,β-unsaturated lactone protons) and sulfonamide group (δ ~3.5–4.0 ppm for azetidine protons) .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~463) .
- X-ray crystallography : Critical for resolving stereochemical ambiguities in the azetidine-phenoxy linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?
- Solvent selection : 1,4-Dioxane at 60°C provides higher yields (75–80%) compared to ethanol due to better solubility of sulfonyl chlorides .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in sterically hindered intermediates .
- Temperature control : Maintaining <5°C during sulfonylation minimizes decomposition of the trifluoromethoxy group .
Q. What role does the trifluoromethoxy substituent play in modulating the compound’s bioactivity and physicochemical properties?
- Lipophilicity enhancement : The trifluoromethoxy group increases logP by ~0.5 units, improving membrane permeability .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, as evidenced by in vitro microsomal assays showing a t½ > 120 minutes .
- Target binding : Computational docking studies suggest the trifluoromethoxy group engages in hydrophobic interactions with ATP-binding pockets in kinase targets .
Q. How can contradictory data on the compound’s solubility be resolved?
- pH-dependent solubility : The compound shows poor aqueous solubility at neutral pH (0.1 mg/mL) but improves under acidic conditions (pH 2.0: 1.2 mg/mL) due to lactone ring protonation .
- Co-solvent systems : Using DMSO-water mixtures (10–20% v/v) increases solubility to 5 mg/mL for in vitro assays .
Q. What computational strategies are effective for predicting the compound’s binding affinity to protein targets?
- Molecular dynamics (MD) simulations : Used to model interactions with cyclooxygenase-2 (COX-2), showing a binding energy of −9.8 kcal/mol .
- QSAR models : Leverage data from analogs (e.g., pyridazinone derivatives) to predict IC50 values for kinase inhibition .
- Free-energy perturbation (FEP) : Quantifies the impact of structural modifications (e.g., methyl vs. trifluoromethyl groups) on binding .
Methodological Guidance
Q. How to design a stability study for this compound under accelerated conditions?
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Major degradation pathways include hydrolysis of the lactone ring and sulfonamide cleavage .
- Light sensitivity : UV irradiation (320–400 nm) for 48 hours reveals photooxidation products, necessitating amber glass storage .
Q. What strategies mitigate side reactions during azetidine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
